5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that exhibit significant bioactivity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable diazinane-2,4,6-trione derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits bioactivity that makes it useful in studying cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit various biological targets, such as tubulin and heat shock proteins.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the inhibition of cellular processes, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
5-{[(3,4,5-TRIMETHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other compounds. This makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-21-9-4-7(5-10(22-2)11(9)23-3)15-6-8-12(18)16-14(20)17-13(8)19/h4-6H,1-3H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBBGJCDXDKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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